6-Methoxy-4-methylisoquinoline

Chemical Synthesis Quality Control Medicinal Chemistry

6-Methoxy-4-methylisoquinoline (CAS: 2119062-63-2) is a synthetic heterocyclic compound belonging to the isoquinoline family, characterized by a methoxy group at the 6-position and a methyl group at the 4-position. It serves primarily as a key intermediate in the synthesis of more complex pharmacologically active molecules, particularly inhibitors of Rho-associated protein kinase (ROCK).

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13117687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methylisoquinoline
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C11H11NO/c1-8-6-12-7-9-3-4-10(13-2)5-11(8)9/h3-7H,1-2H3
InChIKeyZNRVYQYMJXCTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-4-methylisoquinoline: A Strategic Isoquinoline Building Block for ROCK Inhibitor Synthesis


6-Methoxy-4-methylisoquinoline (CAS: 2119062-63-2) is a synthetic heterocyclic compound belonging to the isoquinoline family, characterized by a methoxy group at the 6-position and a methyl group at the 4-position . It serves primarily as a key intermediate in the synthesis of more complex pharmacologically active molecules, particularly inhibitors of Rho-associated protein kinase (ROCK) [1]. Commercial vendors offer it with a standard purity of 98% .

Designed as a key intermediate for Rho kinase (ROCK) inhibitor synthesis
Defined 4-methyl and 6-methoxy substitution pattern essential for SAR
Batch-characterized purity with HPLC/NMR documentation for synthetic reproducibility

6-Methoxy-4-methylisoquinoline: Why Unsubstituted or Differently Substituted Isoquinoline Analogs Are Not Direct Replacements


Direct substitution of 6-Methoxy-4-methylisoquinoline with other isoquinoline analogs is not advisable in synthetic pathways. The specific 4-methyl and 6-methoxy substitution pattern on the isoquinoline core imparts distinct chemical reactivity and influences its interaction with biological targets, which is critical for downstream applications in medicinal chemistry . While direct comparative data for this exact compound is limited, the principle of structure-activity relationships (SAR) dictates that changes to this substitution pattern would lead to different physicochemical properties and biological outcomes, underscoring its role as a specific and non-interchangeable building block [1].

Reactivity 4-methyl and 6-methoxy groups influence electronic and steric properties; unsubstituted isoquinoline may shift reaction outcomes.
SAR context Differently substituted isoquinolines are not cited as ROCK inhibitor intermediates; downstream biological activity may not transfer.
Quality Generic analogs often lack batch-specific purity documentation, increasing synthetic variability and procurement risk.

6-Methoxy-4-methylisoquinoline: Quantitative Differentiation and Value Proposition Data


Chemical Purity as a Procurement Differentiator for 6-Methoxy-4-methylisoquinoline

The compound 6-Methoxy-4-methylisoquinoline is offered by commercial suppliers with a standard purity of 98%, validated by batch-specific analytical reports such as NMR, HPLC, or GC . This high level of purity is a critical factor for procurement, ensuring the reliability and reproducibility of its use as a synthetic intermediate, especially when compared to generic, lower-purity isoquinoline derivatives that may lack such documented quality control.

Purity
Data to verify
98%
HPLC / NMR / GC
High purity supports reproducible synthetic performance.
Vendor-specified; batch-specific COA recommended.
Chemical Synthesis Quality Control Medicinal Chemistry

Position as a Key Intermediate in the Synthesis of Rho Kinase (ROCK) Inhibitors

Patents explicitly identify 6-substituted isoquinoline and isoquinolinone derivatives as useful for the treatment and/or prevention of diseases associated with Rho-kinase [1]. More specifically, 6-Methoxy-4-methylisoquinoline is used as an intermediate in the preparation of ROCK inhibitor compounds, including (S)-Netarsudil, an FDA-approved medication for glaucoma [2]. This positions the compound as a critical link in the supply chain for a high-value therapeutic area, differentiating it from general isoquinoline research chemicals with no defined industrial application.

Application role
Class-level inference
Target compound Key intermediate for (S)-Netarsudil and ROCK inhibitor patents
Generic isoquinoline Not cited in these specific synthetic routes
Patent-supported building block for protected ROCK inhibitor synthesis.
Class-level inference; verify specific batch reactivity.
ROCK Inhibitors Glaucoma Drug Synthesis

High-Value Application Scenarios for 6-Methoxy-4-methylisoquinoline


Synthesis of Rho Kinase (ROCK) Inhibitors for Glaucoma and Cardiovascular Research

6-Methoxy-4-methylisoquinoline is a crucial intermediate for synthesizing ROCK inhibitors, a class of compounds with significant therapeutic value in treating glaucoma, hypertension, and atherosclerosis [1]. Its specific substitution pattern is designed to be incorporated into more complex molecular architectures, such as (S)-Netarsudil (Rhopressa), which is approved for reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension [2]. This makes it a high-value procurement item for medicinal chemistry teams and pharmaceutical manufacturers working in ophthalmology and cardiovascular disease.

Building Block for Hit-to-Lead Optimization and SAR Studies

The compound serves as a versatile building block in structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns within medicinal chemistry [1]. Its guaranteed high purity (98%) and well-defined structure make it suitable for creating diverse libraries of substituted isoquinoline derivatives. Researchers utilize it to explore the impact of the 4-methyl and 6-methoxy substituents on target binding, metabolic stability, and other pharmacokinetic properties, providing a solid foundation for drug discovery programs [2].

Development of Anticancer Agents Targeting Rho Kinase Pathways

Patents describe the use of isoquinoline compounds, including those derived from intermediates like 6-Methoxy-4-methylisoquinoline, in the treatment of tumors with specific genetic profiles, such as low or no expression of the NNMT gene [1]. The role of ROCK signaling in cancer cell migration and proliferation makes these derivatives promising candidates for oncology research, positioning the intermediate as a key component in the development of novel anticancer therapeutics.

Application
Selection Property
Validation Focus
ROCK inhibitor synthesis for ophthalmology and cardiovascular research models
Defined substitution pattern for patented ROCK inhibitor scaffolds
Synthetic route reproducibility and patent-supported intermediate identity
SAR studies and hit-to-lead optimization
4-methyl/6-methoxy pattern for exploring target binding and metabolic stability
Batch-characterized purity and structural consistency in analog libraries
Cancer cell migration and proliferation studies via ROCK pathway
Isoquinoline building block for kinase inhibitor analog synthesis
In vitro pathway modulation and target engagement assays
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